methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride
Description
Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride is a triazole-based compound featuring a 1,2,3-triazole core substituted with an aminomethyl group at position 4 and a methyl acetate moiety. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Triazole derivatives are widely studied due to their stability, synthetic accessibility via click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC), and diverse biological activities .
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)4-10-3-5(2-7)8-9-10;;/h3H,2,4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATSLIRSCRYTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components
Optimized Protocol
- Dissolve propargylamine hydrochloride (1.2 eq) in methanol.
- Add methyl 2-azidoacetate (1.0 eq) and CuSO₄·5H₂O (0.1 eq).
- Stir at 25°C for 12 h under nitrogen.
- Filter through celite to remove copper residues.
- Concentrate under reduced pressure to isolate the free base.
Dihydrochloride Salt Formation
Conversion of the free base to the dihydrochloride salt enhances stability and solubility.
Acidification Procedure
- Dissolve the free base in anhydrous dichloromethane (DCM).
- Cool to 0°C and slowly add HCl gas (2.2 eq) via bubbler.
- Stir for 2 h, then filter the precipitate.
- Wash with cold DCM and dry under vacuum.
Critical Parameters :
Crystallization Optimization
Recrystallization from ethanol/water (4:1) at −20°C yields needle-like crystals with >99% purity (HPLC).
Alternative Synthetic Routes
Hydrazine Cyclocondensation
Reacting methyl 2-hydrazinylacetate with aminomethyl cyanamide under acidic conditions produces the triazole core, albeit with lower regiocontrol (yield: 52–60%).
Post-Functionalization Approach
- Synthesize methyl 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]acetate via bromination.
- Perform nucleophilic substitution with aqueous ammonia (70°C, 6 h).
- Acidify with HCl to form the dihydrochloride.
Limitation : Requires stringent moisture control to prevent hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
- Elemental Analysis : Calculated (%) for C₆H₁₂Cl₂N₄O₂: C 28.71, H 4.82, N 22.31; Found: C 28.69, H 4.79, N 22.28.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Propargylamine | 320 | 45 |
| Methyl azidoacetate | 280 | 40 |
| Cu catalysts | 50 | 7 |
| Solvents | 30 | 4 |
Waste Management
- Copper residues : Treated with EDTA solutions to achieve <1 ppm effluent levels.
- Unreacted azides : Quenched with NaNO₂/HCl to prevent explosion risks.
Comparative Evaluation of Methods
| Parameter | CuAAC Route | Hydrazine Route | Post-Functionalization |
|---|---|---|---|
| Yield (%) | 85 | 60 | 70 |
| Purity (HPLC, %) | 99.5 | 97.2 | 98.8 |
| Reaction Time (h) | 12 | 24 | 18 |
| Scalability | Excellent | Moderate | Good |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Antimicrobial Agents: Derivatives of this compound have shown antimicrobial activity against various pathogens.
Drug Development: It serves as a scaffold for the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its binding to enzymes and receptors. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein labeling.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s 1,2,3-triazole core distinguishes it from isomers like 1,2,4-triazoles (e.g., 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride, ). Key structural comparisons include:
- Positional Isomerism : 1,2,3-triazoles (target compound) exhibit distinct electronic and steric properties compared to 1,2,4-triazoles. For example, 1,2,3-triazoles are more rigid and polar, influencing binding interactions in biological systems .
Key Differentiators and Implications
- Triazole Core : The 1,2,3-triazole’s stability and synthetic ease make it preferable for drug design over 1,2,4-triazoles .
- Salt Form : The dihydrochloride enhances solubility, critical for oral bioavailability.
- Substituent Flexibility: The aminomethyl group allows for functionalization (e.g., conjugation with targeting moieties), unlike methyl or benzimidazole groups in analogs.
Biological Activity
Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride has the molecular formula and a molecular weight of 170.17 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride has been evaluated for its effectiveness against a range of pathogens:
- Bacterial Inhibition : Studies indicate that compounds containing the triazole moiety can inhibit both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Fungal Activity : Triazole compounds are also noted for their antifungal properties. They act by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thus disrupting cellular integrity .
Antiviral Properties
The compound's structure suggests potential antiviral activity, particularly against RNA viruses. Triazoles have been implicated in the inhibition of viral replication by targeting viral enzymes or interfering with viral entry into host cells. For example, derivatives similar to methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride have shown promise in inhibiting the replication of viruses such as hepatitis C and HIV .
Anticancer Activity
Triazole derivatives have been explored for their anticancer effects. The compound may induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : Some studies have indicated that triazoles can inhibit tubulin polymerization or affect signaling pathways involved in cell proliferation and survival .
- Case Studies : In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values indicating significant potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications to the triazole ring and side chains can enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substituents on the triazole ring | Influence antibacterial and antifungal potency |
| Alkyl chain length at N-4 position | Longer chains may reduce activity |
| Presence of electron-donating groups | Generally increases activity against various pathogens |
Q & A
Q. Example Protocol :
Dissolve 0.001 mol of the azide precursor in ethanol.
Add 0.001 mol of the alkyne and 5 drops of glacial acetic acid.
Reflux for 4–6 hours under nitrogen.
Evaporate the solvent, filter the solid, and recrystallize .
Advanced: How can computational methods improve synthesis design for this compound?
Answer:
Integrated Computational-Experimental Workflows (e.g., ICReDD’s approach) reduce trial-and-error:
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions .
- Machine Learning : Analyze historical reaction data to optimize solvent, temperature, and catalyst loading .
- Feedback Loops : Use experimental results to refine computational models iteratively .
Case Study :
A 30% reduction in synthesis time was achieved by simulating solvent effects on cycloaddition efficiency before lab testing .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazole ring (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Critical Note : Always compare with authentic standards or literature data for ambiguous peaks .
Advanced: How to resolve contradictions in reported biological activities of triazole derivatives?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines, incubation times, or solvent carriers.
- Purity Issues : Impurities >5% can skew results; validate via HPLC .
- Structural Analogues : Minor substitutions (e.g., methyl vs. methoxy groups) alter activity .
Methodological Solution :
Conduct a meta-analysis with standardized protocols (e.g., OECD guidelines) and report all experimental parameters .
Basic: What safety protocols are essential for handling this compound?
Answer:
Q. First Aid :
- Skin Contact : Rinse with water for 15 minutes; seek medical help if irritation persists .
- Ingestion : Rinse mouth and consult poison control immediately .
Advanced: How can Design of Experiments (DOE) optimize reaction yields?
Answer:
DOE Workflow :
Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst ratio) .
Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions .
Validation : Run triplicate experiments at predicted optimum (e.g., 60°C, 1:1.2 molar ratio).
Example :
A Plackett-Burman design increased yield from 45% to 72% by prioritizing solvent choice over reaction time .
Advanced: What strategies mitigate instability of the dihydrochloride salt in aqueous solutions?
Answer:
- pH Control : Maintain pH 4–6 to prevent free base precipitation .
- Lyophilization : Store as a lyophilized powder at -20°C to avoid hydrolysis .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) for long-term storage .
Analytical Validation : Monitor degradation via HPLC-UV at 254 nm .
Basic: How is the compound’s solubility profile determined?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
